molecular formula C16H17BrN2OS B4809029 (4-BROMO-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE

(4-BROMO-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE

Cat. No.: B4809029
M. Wt: 365.3 g/mol
InChI Key: VOIARUKLUGKMTA-UHFFFAOYSA-N
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Description

(4-BROMO-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a brominated thiophene ring and a piperazine moiety substituted with a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the brominated thiophene and the piperazine derivative . The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

(4-BROMO-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-BROMO-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring can participate in π-π interactions, while the piperazine moiety can form hydrogen bonds with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-2-thienyl)methanol: A simpler brominated thiophene derivative.

    (4-Methoxyphenyl)thiophen-2-yl)methanol: A methoxy-substituted thiophene derivative.

    (4-Chlorophenyl)thiophen-2-yl)methanol: A chlorinated thiophene derivative

Uniqueness

(4-BROMO-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is unique due to its combination of a brominated thiophene ring and a piperazine moiety with a methylphenyl group. This structure provides a balance of electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2OS/c1-12-4-2-3-5-14(12)18-6-8-19(9-7-18)16(20)15-10-13(17)11-21-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIARUKLUGKMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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